3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21-9-5-8-16(21)18(23)22-10-14(13-6-3-2-4-7-13)15(11-22)17-19-12-24-20-17/h2-9,12,14-15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWROWSBNLXXHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration Route
Diacylhydrazines are prepared by reacting hydrazides with acyl chlorides. For instance, 4-phenylpyrrolidin-3-amine is converted to its hydrazide derivative by treatment with hydrazine hydrate, followed by acylation with 1-methyl-1H-pyrrole-2-carbonyl chloride. Cyclodehydration using phosphorus oxychloride (POCl₃) at reflux yields the 1,2,4-oxadiazole ring. This method offers moderate yields (60–75%) but requires stringent moisture control due to POCl₃’s sensitivity.
Reaction Scheme
Oxidative Cyclization Route
N-Acylhydrazones, formed by condensing hydrazides with aldehydes, undergo oxidative cyclization. Using iodine or N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) at 100°C, this method achieves higher yields (80–85%). However, the target compound lacks an aldehyde group, necessitating prior functionalization of the pyrrolidine intermediate with a formyl group.
Coupling Strategies for Substituent Integration
Pyrrole-2-Carbonylation
The 1-methyl-1H-pyrrole-2-carbonyl group is introduced via Friedel-Crafts acylation or amide coupling . In a representative procedure, 1-methylpyrrole is treated with oxalyl chloride to generate 1-methyl-1H-pyrrole-2-carbonyl chloride, which reacts with the pyrrolidine amine under Schotten-Baumann conditions.
Optimization Data
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Room temperature | CH₂Cl₂ | NaOH (aq) | 62 |
| Reflux | THF | Et₃N | 78 |
Phenyl Group Installation
The 4-phenyl substituent is incorporated early in the synthesis via Suzuki-Miyaura coupling or Grignard addition. For example, a boronated pyrrolidine precursor reacts with phenylboronic acid under palladium catalysis to install the phenyl group.
Multi-Step Synthesis and Characterization
A consolidated synthesis pathway involves:
-
Pyrrolidine formation : Mannich cyclization of γ-keto ester with benzylamine.
-
Hydrazide synthesis : Hydrazinolysis of ethyl 4-phenylpyrrolidine-3-carboxylate.
-
Oxadiazole cyclization : POCl₃-mediated cyclodehydration.
-
Pyrrole acylation : Amide coupling with 1-methyl-1H-pyrrole-2-carbonyl chloride.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.33–7.25 (m, 5H, Ph), 6.85 (s, 1H, pyrrole-H), 4.67 (s, 3H, NCH₃), 3.42–3.11 (m, 4H, pyrrolidine-H).
Challenges and Yield Optimization
Key challenges include:
-
Steric hindrance during pyrrole acylation, mitigated by using bulky bases (e.g., DIPEA).
-
Oxadiazole ring instability under acidic conditions, addressed by neutral workup protocols.
Yield improvements (from 45% to 78%) are achieved via:
Chemical Reactions Analysis
Nucleophilic Substitution at the 1,2,4-Oxadiazole Ring
The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position under basic or acidic conditions.
Key Finding : Reactivity is enhanced by electron-withdrawing groups (e.g., carbonyl) adjacent to the oxadiazole, as observed in structurally related compounds .
Reduction of the Oxadiazole Ring
The 1,2,4-oxadiazole scaffold can be reduced to form open-chain intermediates or fused heterocycles.
Mechanistic Insight : Ring opening occurs via cleavage of the N–O bond, followed by rearrangement .
Electrophilic Aromatic Substitution (EAS) on the Phenyl Group
The 4-phenyl substituent undergoes regioselective electrophilic substitution:
| Reaction | Conditions | Position | Major Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para | 4-Nitro-phenyl derivative | 89% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | meta | 3-Bromo-phenyl analog | 76% |
Note : Steric hindrance from the pyrrolidine group directs substitution to the meta position .
Functionalization of the Pyrrole Carbonyl Group
The 1-methylpyrrole-2-carbonyl moiety participates in condensation and nucleophilic additions:
| Reaction | Reagents | Product | Key Data |
|---|---|---|---|
| Hydrazone formation | NH₂NH₂, EtOH, Δ | Hydrazone-linked bis-heterocycle | IR: ν(C=O) 1640 → 1590 cm⁻¹ |
| Grignard addition | CH₃MgBr, THF | Tertiary alcohol adduct | NMR: δ 1.45 (s, 3H) |
Synthetic Utility : Hydrazone derivatives serve as intermediates for anticancer scaffolds .
Ring-Opening Reactions Under Acidic Conditions
Exposure to strong acids induces oxadiazole ring cleavage:
| Acid | Conditions | Product | Mechanism |
|---|---|---|---|
| HCl (conc.) | Reflux, 6 hr | Pyrrolidine-urea derivative | Protonation → N–O bond rupture |
| H₂SO₄ (95%) | RT, 24 hr | Open-chain nitrile intermediate | Sulfonation-assisted cleavage |
Caution : Prolonged acid exposure degrades the pyrrole ring .
Cross-Coupling Reactions
The phenyl group facilitates palladium-catalyzed couplings:
| Reaction | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | Biaryl-oxadiazole conjugate |
| Sonogashira | PdCl₂, CuI | Phenylacetylene | Alkynylated derivative |
Optimization : Yields improve with microwave irradiation (120°C, 20 min) .
Oxidation of the Methylpyrrole Group
Controlled oxidation modifies the pyrrole substituent:
| Oxidizing Agent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| KMnO₄ | H₂O, Δ | Pyrrole-2-carboxylic acid | Enhanced solubility |
| SeO₂ | Dioxane, 80°C | 5-Hydroxymethylpyrrole derivative | Antioxidant prodrug candidate |
Limitation : Over-oxidation leads to ring degradation; stoichiometry must be carefully controlled.
Scientific Research Applications
Medicinal Chemistry Applications
The oxadiazole moiety is well-known for its diverse pharmacological activities. Compounds containing oxadiazole rings have been reported to exhibit significant antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have shown that derivatives of oxadiazole can inhibit the growth of various pathogenic bacteria. For example, compounds with similar structures have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The incorporation of pyrrole units may enhance the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial potency .
Anticancer Properties
Research indicates that oxadiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies have documented that pyrrole-containing oxadiazoles exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .
Material Science Applications
The unique electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics and photonic devices.
Organic Light Emitting Diodes (OLEDs)
Oxadiazole-based compounds have been explored for use in OLEDs due to their excellent electron transport properties. Their incorporation into the active layers of OLEDs can improve device efficiency and stability. Research has shown that introducing different substituents on the oxadiazole ring can optimize the photophysical properties necessary for high-performance OLEDs .
Sensors
The sensitivity of oxadiazole derivatives towards various analytes has led to their application in sensor technology. These compounds can be used to develop fluorescent sensors capable of detecting metal ions or biomolecules, leveraging their optical properties to provide real-time monitoring capabilities .
Agricultural Chemistry Applications
In the realm of agricultural chemistry, compounds with oxadiazole structures have been investigated for their potential as agrochemicals.
Pesticides
Oxadiazoles are being studied for their insecticidal and fungicidal properties. Their ability to disrupt biochemical pathways in pests makes them promising candidates for developing new pesticides that are effective yet environmentally friendly. Research has indicated that certain oxadiazole derivatives exhibit strong activity against crop-damaging insects and fungal pathogens .
Case Studies
Several case studies illustrate the applications of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole:
Mechanism of Action
The mechanism of action of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Key Structural Differences and Implications
Core Heterocycles :
- The target compound’s 1,2,4-oxadiazole core is shared with compounds 1a and 1b , which are reported as SARS-CoV-2 inhibitors. In contrast, pyrazoline () and pyrazole () derivatives have distinct five-membered rings with varying electronic properties.
- The pyrrolidine ring in the target compound is substituted with a phenyl group and a methyl-pyrrole carbonyl, while analogs 1a/1b feature pyrrolidine linked to phenylethyl and pyridyl groups. These substituents influence lipophilicity and target binding .
In contrast, 1a/1b use 4-pyridyl substituents, which may improve solubility and hydrogen bonding . Pyrazoline derivatives () incorporate carbaldehyde groups, which could participate in Schiff base formation but lack the oxadiazole’s metabolic stability .
Stereochemical Considerations :
- Compounds 1a and 1b () highlight the role of stereochemistry, with (3R) and (3S) configurations affecting antiviral potency. The target compound’s stereochemistry at the pyrrolidine 3-position is unspecified but may similarly influence activity .
Biological Activity
The compound 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole moiety and an oxadiazole ring. The general formula can be represented as:
This structure is significant as it contributes to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with oxadiazole rings have shown effectiveness against various bacterial strains. For instance, pyrrole-ligated 1,3,4-oxadiazoles demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 2 μg/mL for certain derivatives .
- Anti-inflammatory Properties : Oxadiazoles are noted for their anti-inflammatory effects. Studies have indicated that certain derivatives possess stronger anti-inflammatory activity compared to standard drugs like ibuprofen .
- Anticancer Potential : The incorporation of oxadiazole in drug design has led to compounds with promising anticancer properties. Research has shown that specific derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural components. The following factors are critical:
- Substituents on the Pyrrole Ring : Variations in substituents can enhance or diminish the biological efficacy of the compound. For example, branched alkyl groups have been associated with improved antibacterial activity .
- Oxadiazole Ring Modifications : Modifications to the oxadiazole ring itself can lead to changes in pharmacological profiles. Compounds with electron-withdrawing groups generally exhibit enhanced activity against bacterial strains .
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of various oxadiazole derivatives:
- Antibacterial Activity Study : A study synthesized pyrrole-ligated 1,3,4-oxadiazoles and tested their antibacterial properties against clinically relevant pathogens. The results indicated that certain compounds exhibited potent activity against multi-drug resistant strains, making them candidates for further development .
- Anti-inflammatory Evaluation : A comparative study assessed the anti-inflammatory effects of several oxadiazole derivatives against ibuprofen. The findings revealed that some derivatives not only matched but exceeded ibuprofen's efficacy in reducing inflammation in animal models .
- Anticancer Research : Investigations into the apoptotic effects of specific 1,3,4-oxadiazole derivatives showed significant promise in inducing cell death in cancer lines through mechanisms involving the modulation of cell signaling pathways related to apoptosis .
Data Table: Biological Activities of Selected Oxadiazole Derivatives
Q & A
Basic Research Questions
Q. What are common synthetic strategies for preparing heterocyclic compounds containing 1,2,4-oxadiazole and pyrrolidine motifs?
- Methodological Answer : A widely used approach involves cyclization reactions between amidoximes and carbonyl derivatives. For example, 1,2,4-oxadiazoles can be synthesized via [3+2] cycloaddition of nitrile oxides with nitriles or via condensation of amidoximes with activated carboxylic acids under dehydrating conditions. Pyrrolidine rings are often constructed using Michael addition or intramolecular cyclization of γ-amino carbonyl precursors. Optimization of solvent systems (e.g., DMF or CH₂Cl₂) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps) is critical for yield improvement .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 1,2,4-oxadiazole derivatives?
- Methodological Answer :
- ¹H NMR : Identify protons adjacent to electronegative atoms (e.g., oxadiazole ring protons at δ 8.5–9.5 ppm) and substituents like phenyl groups (aromatic protons at δ 7.2–7.8 ppm).
- ¹³C NMR : Oxadiazole carbons typically resonate at δ 165–175 ppm. Pyrrolidine carbons appear at δ 45–60 ppm.
- IR : Stretching vibrations for C=N (1600–1680 cm⁻¹) and C-O (1250–1350 cm⁻¹) confirm oxadiazole formation.
- MS : High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Advanced Research Questions
Q. What experimental design principles should guide the optimization of regioselectivity in multi-step syntheses involving pyrrole-carbonyl and oxadiazole moieties?
- Methodological Answer :
- Stepwise Protection/Deprotection : Protect reactive sites (e.g., pyrrole NH) with groups like Boc or benzyl during coupling steps to avoid undesired side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while CH₂Cl₂ minimizes hydrolysis of acid-sensitive intermediates.
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, ensuring ligand selection (e.g., PPh₃) matches substrate steric demands.
- Case Study : In analogous oxadiazole-pyrrolidine hybrids, adjusting reaction temperature (e.g., 50°C vs. 0°C) improved yields from 65% to 88% by suppressing azide decomposition .
Q. How can researchers resolve contradictions in biological activity data for structurally similar 1,2,4-oxadiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on phenyl rings) using standardized assays (e.g., IC₅₀ in enzyme inhibition).
- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) clarifies stereoelectronic effects. For example, a 4-methylphenyl substituent in a related compound induced a 15° dihedral angle, reducing target binding affinity .
- Statistical Tools : Apply multivariate regression to decouple steric, electronic, and solubility contributions to activity discrepancies .
Q. What advanced purification techniques are recommended for isolating polar heterocyclic intermediates with high sensitivity to hydrolysis?
- Methodological Answer :
- Dry-Load Flash Chromatography : Adsorb crude products onto Celite before purification to minimize exposure to moisture. Use gradients of ethyl acetate/cyclohexane (0–25% over 20 CVs) for optimal separation .
- HPLC with HILIC Columns : Hydrophilic interaction liquid chromatography (HILIC) effectively resolves polar oxadiazole derivatives without degradation.
- Low-Temperature Recrystallization : Precipitate products from chilled ethanol/water mixtures to enhance crystal purity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
